molecular formula C21H25N7O3S B2603113 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 850914-32-8

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2603113
CAS No.: 850914-32-8
M. Wt: 455.54
InChI Key: RRKJAELOQTXPNA-UHFFFAOYSA-N
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Description

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that features a purine core substituted with various functional groups

Preparation Methods

The synthesis of 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[d]oxazole derivative, followed by the introduction of the thioethyl group. Subsequent steps involve the formation of the purine core and the attachment of the piperazine moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Biological Activity

The compound 7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, as well as its derivatives, focusing on their therapeutic implications.

1. Synthesis of the Compound

The synthesis of the target compound typically involves multi-step organic reactions that include:

  • Formation of benzo[d]oxazole derivatives : These derivatives are synthesized via cyclocondensation reactions involving 2-aminophenol and thiourea, yielding benzo[d]oxazole-2-thiol as a key intermediate .
  • Substitution reactions : The introduction of the ethylpiperazine moiety is achieved through nucleophilic substitution methods, which enhance the solubility and biological activity of the final product.

2.1 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzo[d]oxazole derivatives. For instance, compounds similar to the target molecule were shown to protect PC12 cells from apoptosis induced by β-amyloid (Aβ) peptides. This protection was linked to a reduction in hyperphosphorylation of tau protein and modulation of signaling pathways such as Akt/GSK-3β/NF-κB .

Compound Effect on PC12 Cells Mechanism
5cInhibited BACE1 expressionAkt/GSK-3β/NF-κB signaling pathway
DonepezilLess effective than 5cReversible AChE inhibition

2.2 Anticancer Activity

The compound’s structural features suggest potential anticancer properties. Benzoxazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For example, certain synthesized benzoxazepine derivatives demonstrated significant activity against solid tumors and modulated pro-inflammatory cytokines like IL-6 and TNF-α .

2.3 Anti-inflammatory Properties

The anti-inflammatory activity of related compounds was also evaluated, showing promise in reducing inflammation markers in vitro. The ability to inhibit lipoxygenase and other inflammatory mediators indicates potential therapeutic applications in treating inflammatory diseases .

The biological activities of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds that resemble the target structure have been shown to inhibit enzymes involved in amyloid plaque formation (e.g., BACE1), which is crucial for Alzheimer's disease treatment .
  • Modulation of Cell Signaling : The ability to influence cell survival pathways (e.g., Akt signaling) is significant for neuroprotection and cancer therapy .

4. Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with compounds structurally related to our target molecule:

  • Neuroprotection Study : A study on a series of benzo[d]oxazole derivatives revealed their capacity to protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in neurodegenerative diseases .
  • Cancer Cell Line Evaluation : Another investigation assessed a range of benzoxazole analogues against different cancer cell lines, reporting variable cytotoxicity and highlighting specific compounds that inhibited tumor growth effectively .

Properties

IUPAC Name

7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O3S/c1-3-26-8-10-27(11-9-26)19-23-17-16(18(29)24-20(30)25(17)2)28(19)12-13-32-21-22-14-6-4-5-7-15(14)31-21/h4-7H,3,8-13H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKJAELOQTXPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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